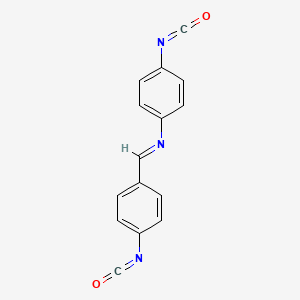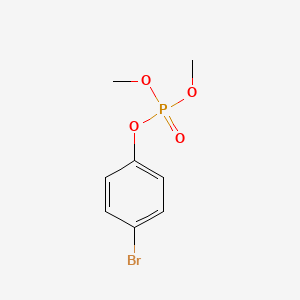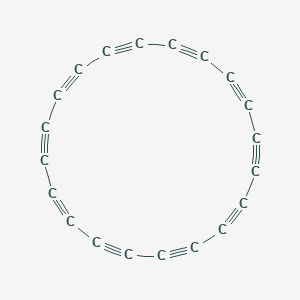![molecular formula C20H26O B14267111 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene CAS No. 172033-30-6](/img/structure/B14267111.png)
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyloxy methyl group and a 3-methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzylic alcohols or ketones.
Reduction: Reduction reactions can target the aromatic ring or the benzylic position, leading to the formation of cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Benzylic alcohols, ketones, and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring and alkyl chain contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Benzene, (1-methylpentyl)-: Similar structure but lacks the benzyloxy group.
Benzene, (3-methylpentyl)-: Similar structure but with a different alkyl chain position.
Benzene, 1-methoxy-3-methyl-: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene is unique due to the presence of both the benzyloxy methyl group and the 3-methylpentyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and synthetic pathways.
Properties
CAS No. |
172033-30-6 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(3-methylpentyl)-3-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C20H26O/c1-3-17(2)12-13-18-10-7-11-20(14-18)16-21-15-19-8-5-4-6-9-19/h4-11,14,17H,3,12-13,15-16H2,1-2H3 |
InChI Key |
IVVHTKJZSYKFLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1=CC(=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
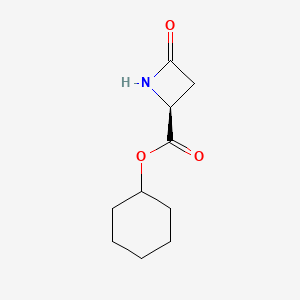
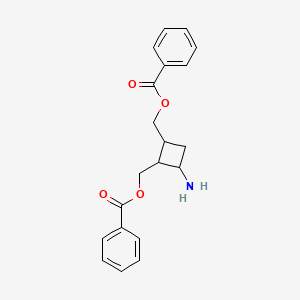

![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
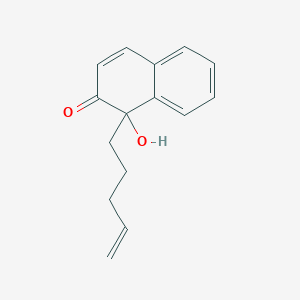
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

